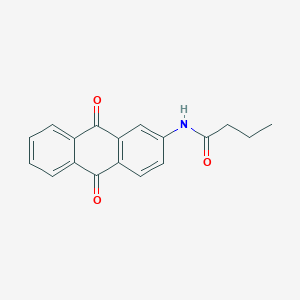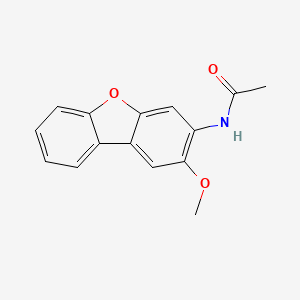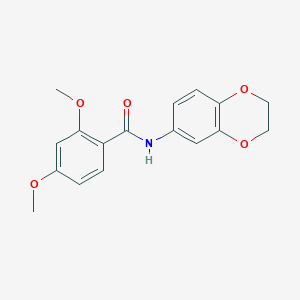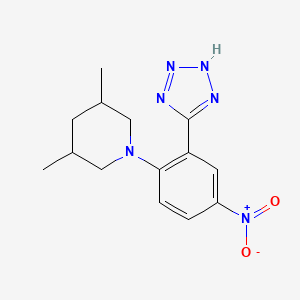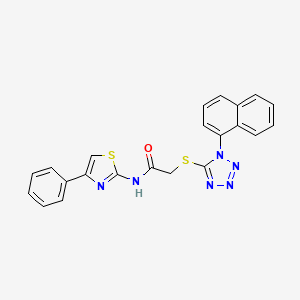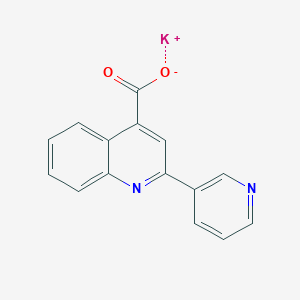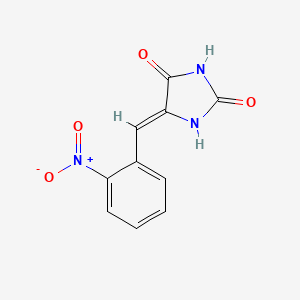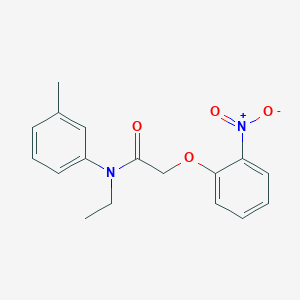
N-ethyl-N-(3-methylphenyl)-2-(2-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-(3-methylphenyl)-2-(2-nitrophenoxy)acetamide is an organic compound characterized by its complex structure, which includes an acetamide group, a nitrophenoxy moiety, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-methylphenylamine, ethyl bromoacetate, and 2-nitrophenol.
Step 1 Formation of N-ethyl-N-(3-methylphenyl)acetamide:
Step 2 Formation of N-ethyl-N-(3-methylphenyl)-2-(2-nitrophenoxy)acetamide:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF).
Major Products
Reduction: Conversion of the nitro group to an amine group, forming N-ethyl-N-(3-methylphenyl)-2-(2-aminophenoxy)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology and Medicine
Pharmacology: Potential use as a lead compound in the development of new drugs due to its unique structural features.
Biochemistry: Study of its interactions with biological macromolecules like proteins and nucleic acids.
Industry
Agriculture: Potential use as a precursor for the synthesis of agrochemicals.
Dyes and Pigments: Utilized in the synthesis of dyes due to its aromatic structure.
Mechanism of Action
The mechanism by which N-ethyl-N-(3-methylphenyl)-2-(2-nitrophenoxy)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the acetamide group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N-(3-methylphenyl)-2-(2-aminophenoxy)acetamide: Similar structure but with an amine group instead of a nitro group.
N-ethyl-N-(3-methylphenyl)-2-(2-hydroxyphenoxy)acetamide: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
N-ethyl-N-(3-methylphenyl)-2-(2-nitrophenoxy)acetamide is unique due to the presence of both a nitro group and an acetamide group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
N-ethyl-N-(3-methylphenyl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-18(14-8-6-7-13(2)11-14)17(20)12-23-16-10-5-4-9-15(16)19(21)22/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCQTCCHIKHRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![benzyl [4-oxo-4-(4-pyridinylamino)butyl]carbamate](/img/structure/B5044856.png)
![5-{[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5044863.png)

![11-(2,5-Dimethylphenyl)-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5044882.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5044892.png)
![1-(4-Methoxyphenyl)-4-[(5-nitrothiophen-2-yl)methyl]piperazine](/img/structure/B5044906.png)
![6-({[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5044914.png)
